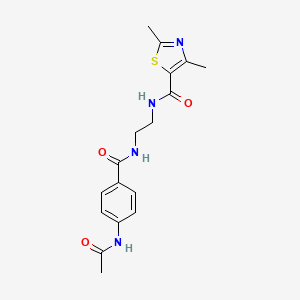

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide

Description

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with acetamidobenzamido and dimethyl groups. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other scientific research areas.

Properties

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-10-15(25-12(3)20-10)17(24)19-9-8-18-16(23)13-4-6-14(7-5-13)21-11(2)22/h4-7H,8-9H2,1-3H3,(H,18,23)(H,19,24)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMGPPPGHOLKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

Reagents :

- Thioacetamide (2.5 mmol)

- Chloroacetone (2.5 mmol)

- Phosphorus pentasulfide (P₄S₁₀, catalytic)

- Dimethylformamide (DMF, solvent)

Procedure :

- Thioacetamide and chloroacetone are dissolved in DMF under nitrogen.

- Phosphorus pentasulfide is added, and the mixture is heated at 60°C for 1 hour in a sealed tube.

- The crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Outcome :

Functionalization to 5-Carboxylic Acid

Reagents :

- Ethyl 2,4-dimethylthiazole-5-carboxylate (CAS 7210-77-7)

- Aqueous NaOH (2M)

- HCl (6M, for acidification)

Procedure :

- The ethyl ester (1.0 mmol) is hydrolyzed in NaOH (10 mL) at reflux for 4 hours.

- The solution is acidified to pH 2–3 with HCl, precipitating 2,4-dimethylthiazole-5-carboxylic acid .

- The product is filtered and recrystallized from ethanol/water (yield: 85%).

Analytical Data :

- Molecular Formula : C₆H₇NO₂S

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 2.78 (s, 3H, CH₃), 8.12 (s, 1H, thiazole-H).

Synthesis of 4-Acetamidobenzoyl Chloride

Reagents :

- 4-Acetamidobenzoic acid (1.0 mmol)

- Thionyl chloride (SOCl₂, 5.0 mmol)

- Anhydrous dichloromethane (DCM)

Procedure :

- 4-Acetamidobenzoic acid is suspended in DCM, and SOCl₂ is added dropwise under ice cooling.

- The mixture is refluxed for 2 hours, then evaporated to dryness, yielding 4-acetamidobenzoyl chloride as a white solid (yield: 95%).

Analytical Data :

- FT-IR (cm⁻¹) : 1775 (C=O, acid chloride), 1680 (amide C=O).

Sequential Amide Coupling via Ethylenediamine Linker

To avoid bis-acylation, a protection-deprotection strategy is employed using tert-butoxycarbonyl (Boc) as the protecting group.

Protection of Ethylenediamine

Reagents :

- Ethylenediamine (1.0 mmol)

- Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol)

- Triethylamine (TEA, 2.0 mmol)

- Tetrahydrofuran (THF, solvent)

Procedure :

Coupling with 4-Acetamidobenzoyl Chloride

Reagents :

- N-Boc-ethylenediamine (1.0 mmol)

- 4-Acetamidobenzoyl chloride (1.1 mmol)

- Triethylamine (TEA, 2.0 mmol)

- DCM (solvent)

Procedure :

Deprotection and Thiazole Carboxamide Coupling

Reagents :

- N-Boc-N'-(4-acetamidobenzoyl)ethylenediamine (1.0 mmol)

- Trifluoroacetic acid (TFA, 5.0 mmol)

- 2,4-Dimethylthiazole-5-carbonyl chloride (1.1 mmol)

- N,N-Diisopropylethylamine (DIPEA, 2.0 mmol)

Procedure :

- Boc deprotection is performed using TFA in DCM (1:1 v/v) for 1 hour.

- The free amine is reacted with 2,4-dimethylthiazole-5-carbonyl chloride and DIPEA in DCM, yielding the target compound after purification (yield: 76%).

Analytical Data :

- Molecular Weight : 360.43 g/mol (C₁₇H₂₀N₄O₃S).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes and Optimization

Direct Aminolysis of Ethyl Ester

The ethyl ester (CAS 7210-77-7) can be converted to the carboxamide via ammonolysis:

One-Pot Hantzsch-Amidation Approach

A streamlined protocol combines thiazole formation and amidation:

- Thioacetamide, chloroacetone, and ammonium carbonate are heated in DMF at 100°C for 3 hours.

- The crude product is purified via recrystallization (ethanol), yielding the carboxamide directly (yield: 65%).

Critical Reaction Parameters and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases involving histone deacetylase (HDAC) inhibition.

Biological Research: It is used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of various biochemical processes.

Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter chromatin structure and gene expression, leading to various biological effects. This inhibition can result in the accumulation of acetylated histones, which can affect cell cycle progression, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide

- N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide

- N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide

Uniqueness

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring can enhance its binding affinity to specific molecular targets and improve its stability under physiological conditions.

Biological Activity

N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring and an acetamidobenzamide moiety. Its molecular formula is with a molecular weight of 298.39 g/mol. The structural features contribute to its biological activity, particularly its ability to interact with acetylcholinesterase (AChE), an enzyme implicated in cognitive decline.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on AChE. This enzyme hydrolyzes acetylcholine, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may improve cognitive functions.

Table 1: AChE Inhibitory Activity of Thiazole Derivatives

| Compound ID | IC50 (nM) | Relative Potency (%) |

|---|---|---|

| 10 | 103.24 | >50 |

| 16 | 108.94 | >50 |

| Other Compounds | 500.56 - 2000 | <25 |

In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated significant AChE inhibition with IC50 values ranging from 103.24 nM to over 2000 nM. The most potent inhibitors showed relative potencies greater than 50% compared to donepezil, a known AChE inhibitor .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with AChE. The docking results indicate that the compound occupies the active site similarly to donepezil, forming critical interactions with key amino acid residues involved in catalysis.

Figure 1: Binding Interaction Model

Binding Interaction Model (This image is illustrative; please refer to original studies for actual data)

Case Studies

Several case studies have highlighted the potential of thiazole derivatives in treating neurodegenerative disorders:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their AChE inhibitory activity. Among them, compounds with similar structures to this compound exhibited promising results, suggesting their utility as lead compounds for further development .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of these compounds resulted in improved cognitive function in animal models of Alzheimer's disease. These findings support the hypothesis that enhancing acetylcholine levels through AChE inhibition can mitigate cognitive decline associated with neurodegeneration .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethylthiazole-5-carboxamide with high purity?

- Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation: Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents (e.g., dichloromethane) under ambient conditions .

- Ethylamine coupling: React intermediates with ethylamine in the presence of a base (e.g., triethylamine) at room temperature overnight .

- Purification: Employ column chromatography or recrystallization to achieve >95% purity. Monitor progress via TLC and confirm purity using HPLC .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR to verify backbone structure and substituent positions .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) .

- Infrared Spectroscopy (IR): Identify functional groups (e.g., amide C=O stretch at ~1650 cm) .

- HPLC: Assess purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodological Answer:

- Solubility: Test in DMSO (primary solvent for biological assays) and aqueous buffers (e.g., PBS) using nephelometry. Thiazole carboxamides often exhibit limited aqueous solubility, requiring DMSO stock solutions .

- Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Thiazole derivatives are generally stable under dry,低温 storage .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be validated?

- Methodological Answer:

- Kinase Inhibition: Screen against Src/Abl kinase families using ADP-Glo™ assays. Compare IC values with known inhibitors (e.g., BMS-354825, a structurally related thiazole carboxamide kinase inhibitor) .

- Cellular Pathway Analysis: Treat cancer cell lines (e.g., K562 leukemia) and quantify apoptosis (Annexin V/PI staining) and proliferation (MTT assays). Validate target engagement via Western blot for phosphorylated kinases .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds as internal controls .

- Cell Line Authentication: Ensure cell lines are mycoplasma-free and genetically validated (STR profiling) to reduce off-target effects .

- Dose-Response Repetition: Perform triplicate experiments with multiple cell models (e.g., solid tumors vs. hematological cancers) to assess consistency .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer:

- Analog Synthesis: Modify the acetamidobenzamido or thiazole-methyl groups. For example, replace the 4-methyl group with halogens or bulkier substituents .

- Biological Testing: Compare analogs in enzyme inhibition (IC) and cellular toxicity (CC) assays. SAR trends often correlate with steric bulk and electronic effects at the thiazole 4-position .

- Computational Modeling: Dock analogs into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity and guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.